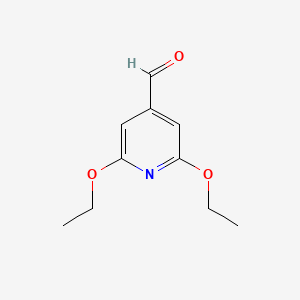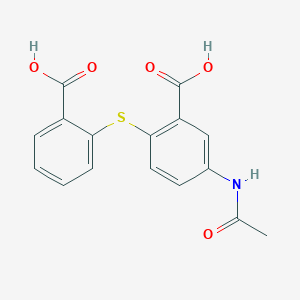
1-ethyl-1H-indol-5-ylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-1H-indol-5-ylboronic acid is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis. The compound has the molecular formula C10H12BNO2 and a molecular weight of 189.02 g/mol .
Méthodes De Préparation
The synthesis of 1-ethyl-1H-indol-5-ylboronic acid can be achieved through several methods. One common approach involves the borylation of indole derivatives. This can be done using transition-metal-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling reaction, where an indole derivative is coupled with a boronic acid or boronate ester in the presence of a palladium catalyst . Another method involves the direct borylation of indoles using boron reagents under specific conditions .
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters and minimize human error.
Analyse Des Réactions Chimiques
1-Ethyl-1H-indol-5-ylboronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives with different functional groups.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups, such as alcohols or amines.
Substitution: The boronic acid group can participate in substitution reactions, where it is replaced by other groups through nucleophilic or electrophilic substitution mechanisms.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-Ethyl-1H-indol-5-ylboronic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Indole derivatives, including this compound, are explored for their potential use in drug development.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 1-ethyl-1H-indol-5-ylboronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with biological molecules, such as enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .
Comparaison Avec Des Composés Similaires
1-Ethyl-1H-indol-5-ylboronic acid can be compared with other indole derivatives, such as:
1H-Indol-5-ylboronic acid: Similar in structure but lacks the ethyl group, which may affect its reactivity and biological activity.
Indole-3-acetic acid: A naturally occurring plant hormone with different functional groups and biological roles.
5-Fluoro-1H-indole-2-carboxylic acid: Contains a fluorine atom and a carboxylic acid group, leading to different chemical and biological properties.
Propriétés
Formule moléculaire |
C10H12BNO2 |
|---|---|
Poids moléculaire |
189.02 g/mol |
Nom IUPAC |
(1-ethylindol-5-yl)boronic acid |
InChI |
InChI=1S/C10H12BNO2/c1-2-12-6-5-8-7-9(11(13)14)3-4-10(8)12/h3-7,13-14H,2H2,1H3 |
Clé InChI |
HWOYREMZHFBZKQ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC2=C(C=C1)N(C=C2)CC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(3-Isopropyl-1H-pyrazol-4-yl)-pyrimidin-2-yl]-piperidin-4-ylamine](/img/structure/B13930869.png)
![5-(4-Morpholinobenzyloxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13930876.png)
![6-(4-Benzylpiperazin-1-yl)-2,3-dihydrospiro[indene-1,2-pyrrolidine]](/img/structure/B13930879.png)

![Methyl 3-bromo-4-fluoro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B13930884.png)



![1-[8-(3-Octyl-2-oxiranyl)octanoyl]pyrrolidine](/img/structure/B13930902.png)
![1,3,4-Oxadiazole, 2-[3-[4-(ethylsulfinyl)phenyl]-5-benzofuranyl]-5-methyl-](/img/structure/B13930903.png)



